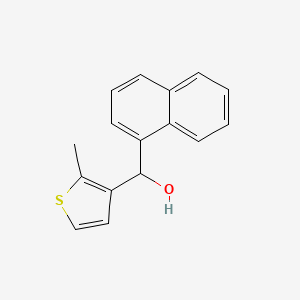
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol is an organic compound with the molecular formula C16H14OS and a molecular weight of 254.35 g/mol . This compound features a thiophene ring substituted with a methyl group at the 2-position and a naphthalene ring attached to a methanol group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol typically involves the reaction of 2-methylthiophene with naphthaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylthiophen-3-yl)(phenyl)methanol
- (2-Methylthiophen-3-yl)(benzyl)methanol
- (2-Methylthiophen-3-yl)(pyridin-2-yl)methanol
Uniqueness
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol is unique due to the presence of both a thiophene ring and a naphthalene ring, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H14OS |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
(2-methylthiophen-3-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H14OS/c1-11-13(9-10-18-11)16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-10,16-17H,1H3 |
InChI Key |
CXJDMUPBMHCBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


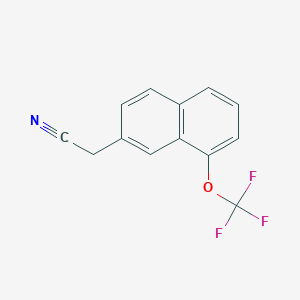
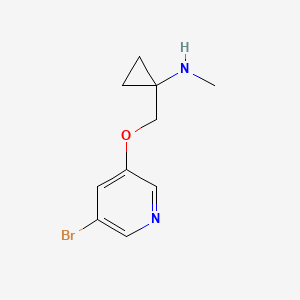
![5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860972.png)
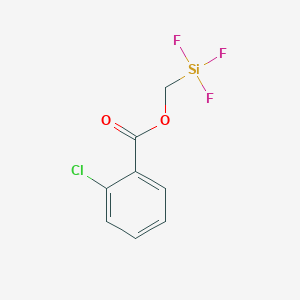
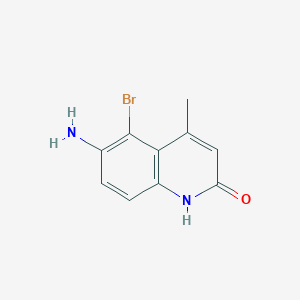
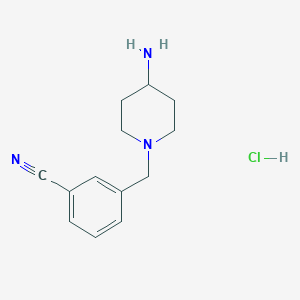
![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)
![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)
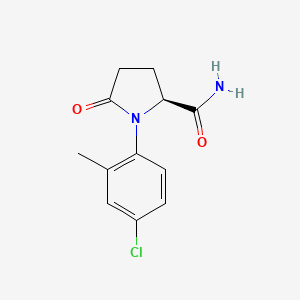


![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)

